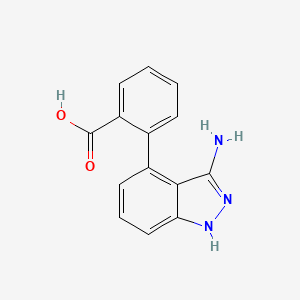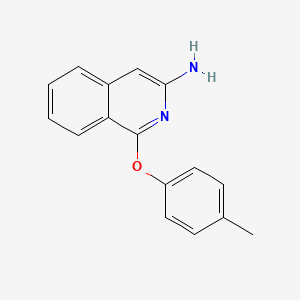
2-(3-Amino-1H-indazol-4-YL)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Amino-1H-indazol-4-YL)benzoic acid is a heterocyclic compound that contains both an indazole and a benzoic acid moiety. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound’s structure, which includes an amino group on the indazole ring, makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Amino-1H-indazol-4-YL)benzoic acid typically involves the formation of the indazole ring followed by functionalization to introduce the amino group and the benzoic acid moiety. One common method involves the cyclization of o-aminobenzonitrile with hydrazine to form the indazole ring, followed by subsequent reactions to introduce the amino and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that use transition metal catalysts to improve yields and reduce byproducts. For example, Cu(OAc)2-catalyzed reactions have been employed to form the indazole ring efficiently . The use of solvent-free conditions and environmentally friendly reagents is also a focus in industrial settings to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-1H-indazol-4-YL)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, substituted indazoles, and various functionalized benzoic acids .
Scientific Research Applications
2-(3-Amino-1H-indazol-4-YL)benzoic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Amino-1H-indazol-4-YL)benzoic acid involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The compound’s ability to interact with various enzymes and receptors makes it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
1H-indazole-3-carboxylic acid: Another indazole derivative with similar biological activities.
2-(1H-indazol-3-yl)benzoic acid: A compound with a similar structure but different functional groups.
3-amino-1H-indazole: A simpler indazole derivative with an amino group.
Uniqueness
2-(3-Amino-1H-indazol-4-YL)benzoic acid is unique due to its combination of an indazole ring with an amino group and a benzoic acid moiety. This structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
1464091-59-5 |
|---|---|
Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
2-(3-amino-1H-indazol-4-yl)benzoic acid |
InChI |
InChI=1S/C14H11N3O2/c15-13-12-9(6-3-7-11(12)16-17-13)8-4-1-2-5-10(8)14(18)19/h1-7H,(H,18,19)(H3,15,16,17) |
InChI Key |
KYBMHLKELUVIFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C3C(=CC=C2)NN=C3N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]methanamine](/img/structure/B11863240.png)
![Tert-butyl 2-cyano-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B11863243.png)
![4-(2-Chloropyrido[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B11863245.png)

![3-Methoxy-5,8-dimethyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11863252.png)







